(1R)-1-(4-Cyclopentyloxyphenyl)butylamine
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Overview
Description
(1R)-1-(4-Cyclopentyloxyphenyl)butylamine is an organic compound that belongs to the class of amines It features a butylamine backbone with a 4-cyclopentyloxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)butylamine typically involves the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of phenol with cyclopentanol in the presence of an acid catalyst to form 4-cyclopentyloxyphenol.
Alkylation: The 4-cyclopentyloxyphenol is then alkylated with a suitable butylamine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Cyclopentyloxyphenyl)butylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(4-Cyclopentyloxyphenyl)butylamine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as acting as a ligand for specific receptors.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)butylamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-Methoxyphenyl)butylamine
- (1R)-1-(4-Ethoxyphenyl)butylamine
- (1R)-1-(4-Propoxyphenyl)butylamine
Uniqueness
(1R)-1-(4-Cyclopentyloxyphenyl)butylamine is unique due to the presence of the cyclopentyloxy group, which can impart different steric and electronic properties compared to methoxy, ethoxy, or propoxy analogs. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C15H23NO |
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Molecular Weight |
233.35 g/mol |
IUPAC Name |
(1R)-1-(4-cyclopentyloxyphenyl)butan-1-amine |
InChI |
InChI=1S/C15H23NO/c1-2-5-15(16)12-8-10-14(11-9-12)17-13-6-3-4-7-13/h8-11,13,15H,2-7,16H2,1H3/t15-/m1/s1 |
InChI Key |
NNLSOJXCYKMIQE-OAHLLOKOSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)OC2CCCC2)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OC2CCCC2)N |
Origin of Product |
United States |
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